![molecular formula C21H41N3O B5630863 1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine](/img/structure/B5630863.png)
1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine" often involves multi-step organic reactions. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated the construction of complex structures through cyclization and other reactions. This approach may provide insights into the synthesis of the compound by highlighting the methodologies for assembling such intricate molecular architectures (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as cyclohexyl-containing molecules, has been elucidated through crystallographic studies. For instance, the crystal structures of certain cyclohexylsulfanyl-nitro-buta-dienyl piperidine and morpholine derivatives have been determined, revealing the conformations of the cyclohexyl and heterocyclic rings. Such studies provide valuable information on the preferred conformations and spatial arrangements of the cyclohexyl and piperidinamine components in complex molecules (Aydinli et al., 2010).
Chemical Reactions and Properties
Compounds containing piperidine, morpholine, and cyclohexyl groups are involved in various chemical reactions. For example, the rearrangement of ethyl bromopyruvate with cyclohexenyl piperidine, pyrrolidine, and morpholine to afford tetrahydroindole derivatives illustrates the reactivity of such structures. This information can be useful in understanding the chemical behavior and potential reactivity of "1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine" (Mamedov et al., 2019).
Physical Properties Analysis
The physical properties of complex organic molecules are influenced by their molecular structure. For example, the study of cyclohexane, piperidine, and morpholine using X-ray diffraction and molecular simulations provided insights into their structure and interactions. Such analyses are crucial for understanding the physical characteristics, like melting points, boiling points, and solubility, of "1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine" (Gontrani et al., 2008).
properties
IUPAC Name |
1-(cyclohexylmethyl)-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O/c1-21(2,18-23-11-13-25-14-12-23)17-22-20-9-6-10-24(16-20)15-19-7-4-3-5-8-19/h19-20,22H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMINOZVAQDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCN(C1)CC2CCCCC2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)piperidin-3-amine |
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